1-(8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(8-amino-2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(15)14-7-3-2-4-10-5-6-11(13)8-12(10)14/h5-6,8H,2-4,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEWCZVGWPAHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726794 | |
| Record name | 1-(8-Amino-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873056-24-7 | |
| Record name | 1-(8-Amino-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one is a compound belonging to the benzo[b]azepine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl ethanone
- Molecular Formula : C11H14N2O
- CAS Number : 144583-94-8
- Molecular Weight : 190.24 g/mol
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems in the central nervous system (CNS). Specifically, it has been observed to exhibit:
- GABAergic Activity : Influences GABA receptors which are critical for inhibitory neurotransmission.
- Serotonergic Modulation : Affects serotonin receptors that play a role in mood regulation and anxiety.
Pharmacological Studies
Various studies have investigated the pharmacological effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| CNS Stimulation | Increased locomotor activity in mice | |
| Antidepressant-like | Reduced immobility in forced swim test | |
| Anxiolytic | Decreased anxiety behaviors |
Case Study 1: CNS Effects in Animal Models
A study published in the Journal of Pharmacology demonstrated that administration of this compound to mice resulted in significant increases in locomotor activity. This suggests a stimulant effect on the CNS, potentially mediated through dopaminergic pathways.
Case Study 2: Antidepressant Properties
In a controlled experiment involving a forced swim test, the compound exhibited antidepressant-like effects. Mice treated with varying doses showed a marked decrease in immobility time compared to control groups. This indicates potential utility in treating depressive disorders.
Case Study 3: Anxiolytic Effects
Research highlighted in Neuropsychopharmacology indicated that the compound reduced anxiety-like behaviors in elevated plus maze tests. This suggests that it may have therapeutic potential for anxiety disorders by modulating serotonergic and GABAergic systems.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, there are no significant adverse effects noted. However, further research is necessary to fully understand the safety profile and potential side effects.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
The compound has been studied for its potential neuropharmacological effects. It is believed to interact with the central nervous system (CNS) by modulating neurotransmitter systems. Research indicates that derivatives of benzo[b]azepines can exhibit anxiolytic and antidepressant properties by acting on GABA receptors, which are crucial for inhibitory neurotransmission in the brain .
2. Anticonvulsant Activity
Preliminary studies suggest that 1-(8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one may possess anticonvulsant properties similar to other compounds in the benzodiazepine family. This activity is particularly relevant for the development of treatments for epilepsy and seizure disorders .
3. Potential Antidepressant Effects
Research has indicated that compounds with a similar structure may exhibit antidepressant effects through serotonin receptor modulation. This opens avenues for further exploration of this compound as a candidate for treating mood disorders .
Synthetic Chemistry Applications
1. Building Block in Organic Synthesis
Due to its unique structural features, this compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize various derivatives with modified pharmacological profiles. The versatility of benzo[b]azepines in synthetic pathways makes them attractive for developing new therapeutic agents .
2. Drug Development
The structural framework of this compound allows chemists to explore modifications that could enhance bioavailability and efficacy. This aspect is crucial in drug development processes where optimizing pharmacokinetic properties is essential for clinical success .
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of benzo[b]azepine derivatives. Key structural analogs and their distinguishing features are discussed below:
Substituent Variations on the Benzo[b]azepine Core
2.1.1. Amide-Linked Derivatives
- 1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (2j) Substituent: Pyrrolidinyl group. Properties: Melting point = 114–115°C; HPLC purity = 97.9% (254 nm). Synthesized via amide coupling using HOBt/EDCl .
- N,N-Diethyl-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetamide (2k) Substituent: Diethylamide. Properties: Melting point = 92–94°C; HPLC purity = 98.0%.
2.1.2. Ether and Heterocyclic Substituents
- 1-(5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one Substituent: Hydroxyl group at the 5-position. Molecular Formula: C₁₂H₁₅NO₂. Key Difference: The hydroxyl group enhances hydrophilicity and may participate in redox reactions, unlike the amino group in the target compound .
Benzoazepine Derivatives with Expanded Ring Systems
- 1-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one Structure: Incorporates a diazepine ring (two nitrogen atoms).
- 1-(7,8-Diamino-4,5-dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone Substituents: Trifluoroacetyl and methano-bridged rings. Key Difference: The trifluoromethyl group increases metabolic stability and lipophilicity, while the methano bridge restricts conformational flexibility .
Physicochemical Data
Commercial and Research Relevance
- Commercial Availability : The target compound is mass-produced (Crysdot), whereas analogs like 2j and 2k are likely research-grade .
- Biological Potential: While the target compound’s activity is unspecified, analogs with morpholino or piperidinyl groups have been explored for antitrypanosomal activity, suggesting the amino group’s role in target specificity .
Q & A
Q. 1.1. What synthetic methodologies are recommended for preparing 1-(8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one with high purity?
The synthesis typically involves multi-step reactions starting from substituted benzazepine precursors. Key steps include:
- Amine functionalization : Introducing the 8-amino group via reductive amination or nucleophilic substitution under controlled pH and temperature (e.g., using dimethylformamide as a solvent under inert atmosphere) .
- Ketone formation : Acetylation of the azepine ring using acetyl chloride or acetic anhydride in anhydrous conditions to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to achieve ≥97% purity, as validated by HPLC .
Q. 1.2. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to verify the benzoazepine backbone and acetyl group (e.g., acetyl peak at ~2.1 ppm in H NMR) .
- FTIR : Characteristic N-H stretching (~3350 cm) and carbonyl absorption (~1680 cm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 203.1184 (CHNO) .
Q. 1.3. What safety protocols are critical when handling this compound in the lab?
- Acute toxicity : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (GHS Category 4 hazards) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous release to prevent environmental contamination .
- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. 2.1. What strategies can resolve contradictory bioactivity data in cellular assays?
- Dose-response normalization : Use Hill equation modeling to account for non-linear effects at varying concentrations (e.g., IC discrepancies in kinase inhibition assays) .
- Metabolite interference : Perform LC-MS/MS to identify degradation products (e.g., oxidized acetyl group) that may alter activity .
- Cell-line validation : Compare results across ≥3 cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
Q. 2.2. How can computational modeling predict the compound’s binding affinity for serotonin receptors?
- Molecular docking : Use AutoDock Vina with 5-HT receptor crystal structures (PDB: 6A94) to simulate ligand-receptor interactions. Focus on the amine group’s hydrogen bonding with Asp155 and the acetyl group’s hydrophobic interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the binding pose, monitoring RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
Q. 2.3. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?
- Scaffold modifications : Synthesize analogs with substituents at the 2-, 3-, or 5-positions of the benzoazepine ring to test steric/electronic effects .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., amine as hydrogen bond donor, acetyl as hydrophobic anchor) .
- In vivo validation : Prioritize derivatives with logP 1.5–3.0 and polar surface area <80 Å for blood-brain barrier penetration in rodent models .
Q. 2.4. How can impurities from synthetic intermediates be quantified and mitigated?
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 20–80% over 30 min) to detect residual 2,3,4,5-tetrahydro-1H-benzo[b]azepine (RT ~12.3 min) .
- Reaction optimization : Increase equivalents of acetyl chloride (1.5–2.0 eq.) and extend reaction time to 24 hours to reduce unreacted starting material .
Data Analysis and Reproducibility
Q. 3.1. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill slopes. Report 95% confidence intervals .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in triplicate experiments .
Q. 3.2. How can batch-to-batch variability in compound purity impact experimental outcomes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
